2-Chloro-6-ethoxypyrimidine-4-carbonitrile
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Overview
Description
2-Chloro-6-ethoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are important aromatic nitrogen-containing heterocycles found in nature, including as components of nucleotides and vitamins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxypyrimidine-4-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and various amines.
Oxidation and Reduction:
Major Products Formed
Scientific Research Applications
2-Chloro-6-ethoxypyrimidine-4-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis, leading to its antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A closely related compound with similar synthetic routes and applications.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Another pyrimidine derivative with comparable chemical properties.
Uniqueness
2-Chloro-6-ethoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at the 6-position and cyano group at the 4-position make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-6-ethoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-2-12-6-3-5(4-9)10-7(8)11-6/h3H,2H2,1H3 |
InChI Key |
IILVSACJECGDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C#N)Cl |
Origin of Product |
United States |
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